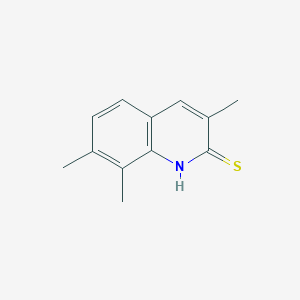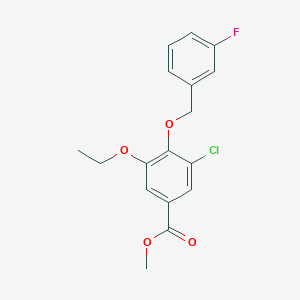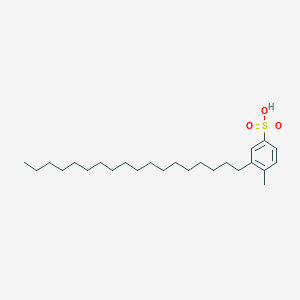
Benzenesulfonic acid, methyloctadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, methyloctadecyl- is an organosulfur compound characterized by the presence of a benzenesulfonic acid group attached to a methyloctadecyl chain. This compound is part of the broader class of aromatic sulfonic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, methyloctadecyl- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with chlorosulfonic acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes. For example, the Monsanto process involves the continuous sulfonation of benzene with oleum (fuming sulfuric acid) to produce benzenesulfonic acid . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonic acid, methyloctadecyl- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Catalysts like aluminum chloride (AlCl3) are often used in Friedel-Crafts reactions.
Major Products Formed:
Sulfonyl Chlorides: Formed from the oxidation of the sulfonic acid group.
Sulfonamides: Produced through reactions with amines.
Substituted Benzenes: Resulting from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, methyloctadecyl- has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, methyloctadecyl- involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various substrates, facilitating catalytic processes. The electrophilic nature of the sulfonic acid group allows it to participate in electrophilic aromatic substitution reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the long alkyl chain.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Methanesulfonic Acid: A simpler sulfonic acid with a single carbon chain, used in various industrial applications.
Uniqueness: Benzenesulfonic acid, methyloctadecyl- is unique due to its long methyloctadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in surfactants and detergents .
Eigenschaften
CAS-Nummer |
56448-49-8 |
|---|---|
Molekularformel |
C25H44O3S |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
4-methyl-3-octadecylbenzenesulfonic acid |
InChI |
InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22-25(29(26,27)28)21-20-23(24)2/h20-22H,3-19H2,1-2H3,(H,26,27,28) |
InChI-Schlüssel |
XOMLNUXJIAKVNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
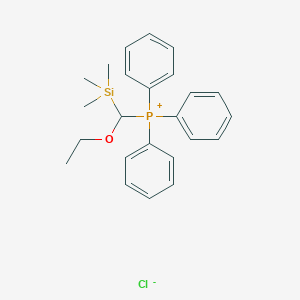
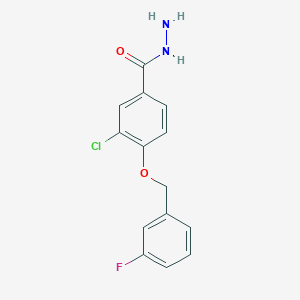
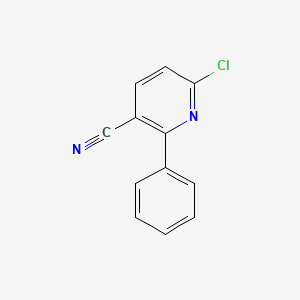
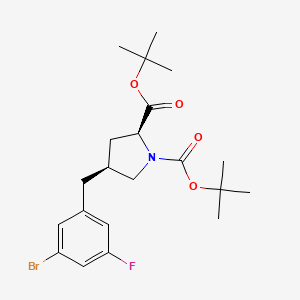
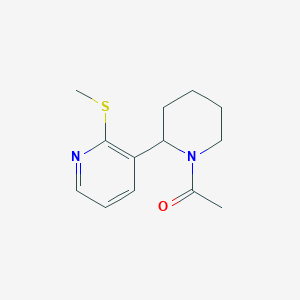
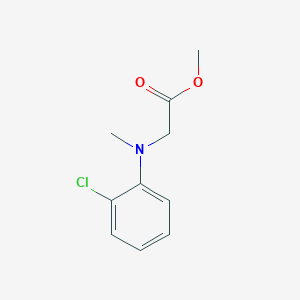
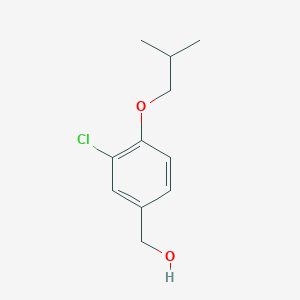
![{1-Azabicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13002101.png)
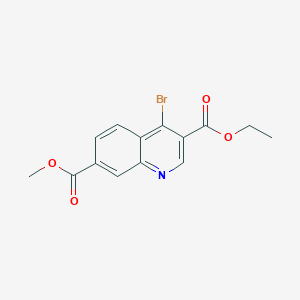
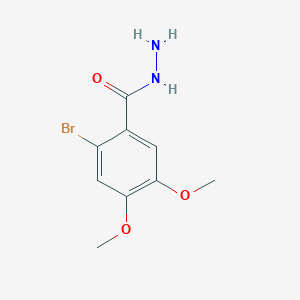
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13002114.png)
